Methyl 6-sulfamoylhexanoate
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Overview
Description
H14O2S. Its CAS number is 20756-86-9 . This compound features a sulfamoyl group (SO2NH2) attached to a hexanoic acid derivative.
Preparation Methods
Synthetic Routes:: The synthesis of methyl 6-sulfamoylhexanoate involves introducing the sulfamoyl group onto the hexanoic acid backbone. While specific synthetic routes may vary, a common approach is the reaction between hexanoic acid and a sulfamoyl chloride derivative. The reaction proceeds as follows:
Hexanoic acid+Sulfamoyl chloride→Methyl 6-sulfamoylhexanoate
Reaction Conditions::- The reaction typically occurs under anhydrous conditions.
- Catalysts or reagents such as triethylamine (Et3N) may facilitate the reaction.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.
Chemical Reactions Analysis
Methyl 6-sulfamoylhexanoate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the sulfamoyl group.
Reduction Reactions: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the thiol group (SH) could lead to the corresponding disulfide.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- May serve as a precursor for other functionalized compounds.
- Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
- May be relevant in drug discovery due to its unique structure.
- Limited information exists on industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism by which methyl 6-sulfamoylhexanoate exerts its effects remains an area of research. its sulfamoyl group suggests potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While methyl 6-sulfamoylhexanoate is relatively less studied, it shares similarities with other sulfamoyl-containing compounds. Further research is needed to explore its distinct properties and applications.
Properties
IUPAC Name |
methyl 6-sulfamoylhexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVKCMGMESHUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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